Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate

Retinoid X Receptor Rexinoid Transactivation Assay

Screening laboratories often lack a well-characterized, low-affinity control to define the lower boundary of RXRα agonist response in cell-based reporter assays. This chromone-benzothiazole hybrid solves that problem with a confirmed EC₅₀ >1,000 nM at RXRα, making it ideal for baseline transactivation definition. - Precisely defines the RXRα transactivation floor, enabling reliable benchmarking of novel rexinoid candidates. - Non-selective, weak potency (>1,000 nM) at both RXRα and RARγ makes it a suitable reference for RXR-vs-RAR selectivity panels. - Lead-like physicochemical profile (MW 408.4, cLogP ≈3.4) provides a validated reference point for SAR optimization. - Supplied as a research-grade screening compound with documented structure-activity data in ChEMBL (CHEMBL2111535) and BindingDB (BDBM50403583).

Molecular Formula C21H16N2O5S
Molecular Weight 408.43
CAS No. 865247-01-4
Cat. No. B2820655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
CAS865247-01-4
Molecular FormulaC21H16N2O5S
Molecular Weight408.43
Structural Identifiers
SMILESCCOC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=COC4=CC=CC=C4C3=O
InChIInChI=1S/C21H16N2O5S/c1-2-27-18(24)11-23-15-8-4-6-10-17(15)29-21(23)22-20(26)14-12-28-16-9-5-3-7-13(16)19(14)25/h3-10,12H,2,11H2,1H3
InChIKeyZVYDIDVWIVCCIX-DQRAZIAOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate (CAS 865247-01-4) – Product Overview


Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate (CAS 865247-01-4) is a fully synthetic, dual-pharmacophore hybrid molecule that covalently links a 4-oxo-4H-chromene-3-carbonyl scaffold to a benzothiazole core through an imino bridge, further functionalized with an ethyl acetate moiety at N-3 of the thiazole ring . Its molecular formula is C₂₁H₁₆N₂O₅S with a monoisotopic mass of 408.08 g/mol . The compound is catalogued in the ChEMBL database under identifier CHEMBL2111535 and in BindingDB as BDBM50403583, where it has been screened in cell-based transactivation assays against retinoid X receptor alpha (RXRα) and retinoic acid receptor gamma (RARγ) [1]. No in vivo or clinical data have been published, and the compound is supplied solely as a research-grade screening compound [1].

Screening context RXRα / RARγ transactivation screening in mammalian cells
Probe type Low-affinity baseline control for nuclear receptor studies
Workflow Imino-benzothiazole SAR and lead-like property benchmarking

Why Analog Substitution Fails for CAS 865247-01-4 in RXR Screening


Generic substitution of this compound with other chromone-benzothiazole or benzothiazole-acetate analogs is not supported by existing structure-activity data. Each substitution pattern on the chromone carbonyl–benzothiazole imino scaffold can drastically alter the spatial presentation of the pharmacophore to the retinoid X receptor (RXR) ligand-binding pocket, as evidenced by the differential transactivation profiles observed even among close analogs in the ChEMBL database [1]. The specific combination of an unsubstituted 4-oxochromene-3-carbonyl group and a 1,3-benzothiazol-3-yl ethyl acetate tail (as in CAS 865247-01-4) yields a defined EC₅₀ value in RXRα transactivation assays (>1,000 nM) that cannot be assumed to hold for compounds bearing electron-withdrawing (e.g., 6-nitro) or hydrogen-bond-donating (e.g., 6-sulfamoyl) substituents on the benzothiazole ring [1][2]. These substituent-dependent effects are well-documented in the broader chromenone-benzothiazole literature, where minor structural modifications lead to qualitatively different biological outcomes, including shifts from anticancer activity to plant growth regulation [2].

Unsubstituted benzothiazole
6-Nitro or 6-sulfamoyl analogs may shift RXR transactivation profile and physicochemical properties; direct interchange not supported
Neutral iminothiazole scaffold
Cationic benzothiazolium bromides target plant growth regulation; mammalian nuclear receptor data cannot be assumed
N-3 ethyl acetate tail
Ester variation can alter receptor fit and metabolic stability; SAR context may not transfer

Comparative Evidence for CAS 865247-01-4


RXRα Agonist Potency vs. Bexarotene

In CV-1 cell-based transactivation assays, ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate (CAS 865247-01-4) exhibits an EC₅₀ > 1,000 nM at RXRα, while the FDA-approved rexinoid bexarotene (LGD1069) activates RXRα with an EC₅₀ of approximately 33–100 nM under comparable cell-based reporter conditions [1][2]. This represents a >10-fold to >30-fold weaker agonist potency for CAS 865247-01-4.

RXRα potency vs. bexarotene
Reported cross-study
EC₅₀ > 1,000 nM (test) vs. ≈ 33–100 nM (bexarotene); >10× to >30× weaker
Supports low-affinity RXRα baseline-control context
CV-1 transactivation assay; expression vector for RXRα
Retinoid X Receptor Rexinoid Transactivation Assay

RARγ Cross-Reactivity vs. CD437

CAS 865247-01-4 also yields an EC₅₀ > 1,000 nM at RARγ in the same CV-1 transactivation format, whereas the selective RARγ agonist CD437 (6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid) typically exhibits an EC₅₀ in the range of 10–100 nM at this receptor [1][2]. The >10-fold lower activity of CAS 865247-01-4 at RARγ indicates a non-optimal fit for the RARγ ligand-binding pocket and contrasts with the high potency of adamantyl-substituted analogs.

RARγ cross-reactivity vs. CD437
Reported cross-study
EC₅₀ > 1,000 nM vs. ≈ 10–100 nM (CD437); >10× to >100× weaker
Defines non-selective, low-potency RARγ context for selectivity panels
CV-1 transactivation, RARγ expression vector
Retinoic Acid Receptor Gamma Selectivity Profiling Off-Target Screening

Lipophilicity vs. 6-Nitro Analog

The computed partition coefficient (cLogP) of CAS 865247-01-4 is approximately 3.4, whereas the 6-nitro-substituted analog (ethyl 2-[(2Z)-6-nitro-2-[(4-oxo-4H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, CAS 865247-27-4) has a cLogP of ~2.8, representing a ΔcLogP of +0.6 log units for the unsubstituted compound [1]. This difference arises because the nitro group introduces a strong electron-withdrawing effect that increases polarity and reduces lipophilicity.

Lipophilicity vs. 6-nitro analog
Class-level inference
cLogP ≈ 3.4 vs. ≈ 2.8; Δ +0.6 log units
Lipophilicity difference may influence permeability and protein-binding predictions
Computed XLogP3; nitro group introduces polarity shift
Drug-like Properties Structure-Property Relationship LogP

Lead-Like Profile vs. 6-Sulfamoyl Analog

CAS 865247-01-4 possesses a molecular weight of 408.4 g/mol and 6 hydrogen bond acceptors (HBA). The 6-sulfamoyl-substituted analog (ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate, CAS 865248-03-9) has a molecular weight of 487.5 g/mol and 9 HBA . This represents an increase of +79.1 g/mol in molecular weight and +3 HBA, which are substantial deviations that place the 6-sulfamoyl analog outside typical lead-like chemical space (MW ≤ 450; HBA ≤ 8) while CAS 865247-01-4 remains within or near lead-like boundaries.

Lead-like profile vs. 6-sulfamoyl
Data to verify
MW 408.4 g/mol, HBA 6 vs. MW 487.5, HBA 9
Supports lead-like chemical space comparison; requires source-specific review
Supplier-provided MW and atom-type HBA count
Molecular Descriptors ADME Prediction Lead Optimization

Scaffold Class: Iminothiazole vs. Benzothiazolium

The core structure of CAS 865247-01-4 features a neutral 2-imino-1,3-benzothiazol-3-yl scaffold, whereas the plant growth-active 2-(4-oxochromen-3-yl)benzothiazolium bromides possess a positively charged thiazolium cation [1]. This charge difference fundamentally alters electronic distribution and molecular recognition properties. The benzothiazolium bromides inhibit cucumber root and hypocotyl growth at 10–100 ppm and stimulate at 0.1–1 ppm, while CAS 865247-01-4 is designed for mammalian nuclear receptor screening and lacks reported plant growth activity [1][2].

Scaffold class: imino vs. thiazolium
Class-level inference
Neutral 2-imino-benzothiazole vs. cationic benzothiazolium; mammalian RXR vs. plant growth activity
Mammalian nuclear receptor screening fits neutral scaffold; plant data not transferable
Charge difference alters target engagement and biological domain
Scaffold Hopping Iminothiazole vs. Thiazolium Target Selectivity

Validated Research Applications for CAS 865247-01-4


Low-Affinity RXRα Control for Screening

The EC₅₀ > 1,000 nM at RXRα (compared to bexarotene's EC₅₀ ≈ 33–100 nM) makes CAS 865247-01-4 an appropriate low-affinity control compound for screening laboratories that need to establish the lower boundary of RXRα agonist response in CV-1 cell-based reporter assays [1]. It can be used to define baseline transactivation levels against which novel rexinoid candidates can be benchmarked.

Selectivity Profiling: RXRα vs. RARγ

Because CAS 865247-01-4 exhibits similarly weak potency (>1,000 nM) at both RXRα and RARγ, it can serve as a non-selective, low-potency reference compound in selectivity panels that aim to identify compounds with genuine RXR-vs-RAR selectivity [1][2]. Its flat profile contrasts with molecules such as CD437, which show clear RARγ preference.

Physicochemical Benchmark in Lead Optimization

With a molecular weight of 408.4 g/mol, cLogP ≈ 3.4, and 6 HBA, CAS 865247-01-4 resides within or near lead-like chemical property guidelines [1]. Medicinal chemistry teams can use this compound as a physicochemical reference point when optimizing chromone-benzothiazole hybrids, where further substitutions (e.g., 6-sulfamoyl, 6-nitro) rapidly increase molecular weight and polar surface area beyond lead-like thresholds [1].

SAR Tool Compound for Imino-Benzothiazole Studies

CAS 865247-01-4 represents a specific and well-characterized data point on the SAR landscape of 4-oxochromene-3-carbonyl imino-benzothiazole derivatives [1][2]. Academic groups investigating the influence of N-3 ester substitution on RXR binding or exploring the transition from plant growth-active benzothiazolium bromides to mammalian nuclear receptor-targeted iminothiazoles can use this compound as a structurally defined intermediate.

Application
Selection Property
Validation Focus
Low-affinity RXRα baseline control
RXRα transactivation assay context
Baseline activation threshold review
RXR/RAR selectivity profiling
Dual-receptor weak agonist profile
Selectivity panel endpoint interpretation
Physicochemical benchmark
MW, cLogP, HBA lead-like range
Physicochemical property optimization review
SAR probe for imino-benzothiazole series
Defined N-3 ester substitution pattern
Structure-activity landscape interpretation
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